Zandelisib
CAS No.: 1401436-95-0
Cat. No.: VC0547695
Molecular Formula: C31H38F2N8O
Molecular Weight: 576.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1401436-95-0 |
|---|---|
| Molecular Formula | C31H38F2N8O |
| Molecular Weight | 576.7 g/mol |
| IUPAC Name | 4-[2-(difluoromethyl)benzimidazol-1-yl]-N-[2-methyl-1-[2-(1-methylpiperidin-4-yl)phenyl]propan-2-yl]-6-morpholin-4-yl-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C31H38F2N8O/c1-31(2,20-22-8-4-5-9-23(22)21-12-14-39(3)15-13-21)38-28-35-29(40-16-18-42-19-17-40)37-30(36-28)41-25-11-7-6-10-24(25)34-27(41)26(32)33/h4-11,21,26H,12-20H2,1-3H3,(H,35,36,37,38) |
| Standard InChI Key | WPFUFWIHMYZXSF-UHFFFAOYSA-N |
| SMILES | CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F |
| Canonical SMILES | CC(C)(CC1=CC=CC=C1C2CCN(CC2)C)NC3=NC(=NC(=N3)N4CCOCC4)N5C6=CC=CC=C6N=C5C(F)F |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile
Zandelisib’s chemical structure features a triazin-2-amine core substituted with a benzimidazole moiety, a morpholino group, and a piperidine-linked phenylpropanamine chain . This design enhances selectivity for PI3Kδ over other isoforms, minimizing off-target effects on normal cells .
Key Pharmacokinetic Properties
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | Oral administration | |
| Volume of distribution | High tumor exposure | |
| On-target residence time | ≥5 hours |
These properties enable prolonged tumor exposure relative to plasma concentrations, supporting intermittent dosing strategies .
Clinical Development Overview
Zandelisib has advanced through multiple clinical trials, with pivotal studies demonstrating robust efficacy in heavily pretreated patients.
Phase II MIRAGE Study (Japanese Patients)
-
Design: Single-arm, open-label trial (NCT04533581) evaluating zandelisib monotherapy in r/r indolent B-NHL .
-
Population: 61 patients (median age: 70 years; median prior therapies: 3) .
-
Dosing: 60 mg once daily for two 28-day cycles, followed by days 1–7 of each subsequent 28-day cycle (intermittent dosing) .
Key Outcomes:
| Endpoint | Result (95% CI) | Discontinuation Rate |
|---|---|---|
| Objective response rate (ORR) | 75.4% (62.7–85.5%) | 14.8% |
| Complete response (CR) | 24.6% (14.5–37.3%) | |
| Median time to response | 58 days |
70.5% of responders achieved their first response by Week 8 .
Phase II TIDAL Study (Global Cohort)
-
Design: Open-label trial (NCT03768505) comparing continuous (CD) vs. intermittent dosing (ID) in r/r FL/MZL .
-
Population: 121 FL patients enrolled in the ID arm (median prior therapies: ≥2, including anti-CD20 agents) .
Key Outcomes:
| Endpoint | Result (95% CI) | Discontinuation Rate |
|---|---|---|
| ORR | 72.7% | 17.4% |
| CR | 38.0% |
The ID regimen reduced immune-related AEs compared to CD, supporting its adoption .
Efficacy in Relapsed/Refractory B-Cell Lymphomas
Zandelisib demonstrates consistent activity across histological subtypes and prognostic risk factors.
Follicular Lymphoma (FL)
-
CR Rates: 24.6–38.0%, with durable responses observed in patients with bulky disease or prior therapy refractoriness .
Marginal Zone Lymphoma (MZL)
-
ORR: Data from the TIDAL study indicate comparable efficacy to FL, though specific MZL response rates await full trial reporting .
High-Risk Patients
| Event | Incidence (Grade ≥3) | Source |
|---|---|---|
| Transaminase elevation | 8.2% | |
| Cutaneous reactions | 3.3% | |
| Diarrhea | 1.6% | |
| Enterocolitis | 1.6% | |
| Lung infections | 1.6% |
Discontinuation Rates:
Dosing Strategy and Rationale
Zandelisib’s intermittent dosing (ID) regimen balances efficacy and safety:
-
Induction Phase: 60 mg daily for two 28-day cycles to rapidly induce tumor shrinkage .
-
Maintenance Phase: 60 mg on days 1–7 of each subsequent 28-day cycle, allowing regulatory T-cell recovery and reducing immune suppression .
This approach contrasts with continuous dosing, which is associated with higher immune-related toxicity .
Ongoing and Future Directions
Phase III COASTAL Trial (NCT04745832)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume